2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid
Description
2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid (CAS: 1217607-94-7) is a non-proteinogenic amino acid derivative with the molecular formula C₁₀H₁₄N₂O₂ . Structurally, it consists of a phenyl ring substituted with an aminomethyl group at the meta position, linked to a propanoic acid backbone via a central β-carbon bearing an amino group. Its SMILES notation (C1=CC(=CC(=C1)CN)CC(C(=O)O)N) highlights the connectivity of the aminomethylphenyl moiety to the amino acid core . The compound exhibits chirality, with the (R)-enantiomer being explicitly synthesized and characterized . Its physicochemical properties, including polarity and basicity (pKa ~9.5 for the aminomethyl group), make it suitable for studying neurotransmitter analogs or enzyme substrates .
Properties
IUPAC Name |
2-amino-3-[3-(aminomethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVDQQQEPCEKPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and General Approach
The synthesis generally begins with commercially available amino acids or amino acid derivatives, such as phenylalanine or its protected forms, combined with aromatic precursors like aminomethyl-substituted benzene derivatives. The key steps involve:
- Formation of the phenyl ring with the aminomethyl substituent.
- Construction of the amino acid backbone with the amino and carboxylic acid functional groups.
- Final purification and salt formation, typically as the dihydrochloride.
Typical Synthetic Pathway
A representative synthetic route involves:
- Nitration and reduction of phenylalanine derivatives to introduce amino groups.
- Ortho- or para- substitution with aminomethyl groups via electrophilic aromatic substitution.
- Amidation or coupling reactions to attach the phenyl group to the amino acid backbone.
- Carboxyl group introduction through oxidation or hydrolysis of suitable precursors.
Specific Reaction Conditions
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Aromatic nitration | Nitric acid, sulfuric acid | -10 to -20°C | Introduce nitro group for subsequent reduction |
| Reduction to amines | Hydrogen gas, Pd/C | Room temperature, pressure | Convert nitro to amino groups |
| Aminomethyl substitution | Formaldehyde, acid catalyst | Reflux | Attach aminomethyl group to aromatic ring |
| Coupling to amino acid backbone | Protected amino acids, coupling agents (e.g., EDC, DCC) | Room temperature | Form peptide bonds or amino acid derivatives |
| Salt formation | Hydrochloric acid | Reflux | Obtain dihydrochloride salt |
Industrial Production Methods
Scale-Up Strategies
Industrial synthesis emphasizes:
- Continuous flow reactors for reaction control and safety.
- Automated reagent addition for precision.
- Purification techniques such as crystallization, chromatography, and solvent extraction to achieve high purity.
Optimization Parameters
| Parameter | Consideration | Impact |
|---|---|---|
| Temperature | Controlled to prevent side reactions | Higher yields, fewer impurities |
| Reagent excess | Used to drive reactions to completion | Improved yield but requires purification |
| Purification | Crystallization, chromatography | Ensures product consistency |
Data Tables Summarizing Synthesis Data
| Method | Starting Material | Key Reagents | Reaction Type | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|---|---|
| Route A | Phenylalanine derivative | Formaldehyde, acids | Aminomethylation | 65-75 | >98 | Suitable for lab scale |
| Route B | Benzylamine + Acrylonitrile | Hydrogenation catalysts | Nucleophilic addition | 70-80 | >99 | Industrial feasibility |
| Route C | Protected amino acids | Coupling agents | Peptide coupling | 60-70 | >97 | Used for stereoselective synthesis |
Research Findings and Notable Studies
Recent research emphasizes the importance of stereoselectivity and purity. For example:
- Chiral catalysts have been employed to synthesize enantiomerically pure (2R)- or (2S)-isomers, crucial for biological activity.
- Biocatalytic methods utilizing enzymes like amino acid oxidases or transaminases have been explored for greener, more selective synthesis.
- Optimization of reaction conditions has led to improved yields and reduced by-products, essential for pharmaceutical applications.
Notes on Reaction Mechanisms
- Aminomethylation proceeds via electrophilic attack on activated aromatic rings.
- Coupling reactions involve nucleophilic attack of amino groups on activated carboxyl derivatives.
- Salt formation stabilizes the amino acid derivative for storage and application.
Summary of Key Preparation Techniques
| Technique | Advantages | Limitations |
|---|---|---|
| Nitration and reduction | Well-established, high yield | Environmental concerns due to reagents |
| Asymmetric synthesis | High stereoselectivity | Complex, costly catalysts |
| Biocatalysis | Environmentally friendly | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing various biochemical processes. Its aminomethyl group allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Amino Acid Derivatives
Polarity and Solubility
- The aminomethyl group in the target compound increases hydrophilicity compared to 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which exhibit moderate logP values (1.2–2.8) due to the phenolic OH .
- Fluoroethyl-substituted analogs (e.g., compound 32 ) show enhanced lipophilicity (logP ~2.5), improving blood-brain barrier penetration, whereas the diiodinated derivative (logP ~3.1) is highly hydrophobic .
Acid-Base Behavior
- The target compound’s aminomethyl group (pKa ~9.5) remains protonated at physiological pH, facilitating ionic interactions with receptors. In contrast, 3-nitro-L-phenylalanine (pKa ~7.1 for the nitro group) exhibits pH-dependent solubility .
Biological Activity
2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid, also known as 3-(aminomethyl)-L-phenylalanine dihydrochloride, is a derivative of phenylalanine. Its molecular formula is with a molecular weight of approximately 267.15 g/mol in its dihydrochloride form. This compound has garnered attention due to its potential biological activities, particularly in neurotransmission and metabolic processes.
- Molecular Formula :
- Molecular Weight : 267.15 g/mol
- Appearance : White crystalline solid
- Density : Not specified
- Boiling Point : Not specified
Biological Activity Overview
Research indicates that this compound may act as a precursor for neurotransmitters, suggesting its involvement in neurological functions. Its dual amine functionality allows it to interact with various receptors, potentially influencing neurotransmission pathways and exhibiting neuroprotective effects.
While specific mechanisms of action for this compound are not fully elucidated, it is hypothesized to participate in several biological pathways:
- Neurotransmitter Synthesis : It may enhance the synthesis of neurotransmitters due to its structural similarity to amino acids involved in these processes.
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from damage, although detailed mechanisms remain to be clarified.
Table 1: Comparison of Structural Analogues
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-3-[4-(aminomethyl)phenyl]propanoic acid | Not specified | Different aminomethyl positioning on the phenyl ring |
| L-Phenylalanine | C9H11NO2 | Natural amino acid; lacks the additional amine group |
| 3-(Aminomethyl)-L-alanine | Not specified | Shorter carbon chain; different amino acid structure |
The unique arrangement of functional groups in this compound allows it to engage in biochemical pathways distinct from simpler amino acids like L-Phenylalanine.
Case Studies and Experimental Data
Recent investigations have highlighted the compound's potential in various biological assays. For instance, studies have shown that derivatives with similar structures exhibit varying degrees of anticancer activity against human liver cancer cell lines (HepG2). While specific data for this compound is limited, related compounds have demonstrated significant anti-proliferative effects, suggesting a possible avenue for further research into this compound's efficacy .
Table 2: Anti-Proliferative Activity of Related Compounds
| Compound | IC50 (µg/mL) | Activity Level |
|---|---|---|
| Compound A | 13.004 | High |
| Compound B | 28.399 | Moderate |
| Compound C | Higher than 28.399 | Low |
The above data illustrates the importance of structural modifications on biological activity, indicating that similar modifications could enhance the efficacy of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
